molecular formula C13H26N2 B13332407 (Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine

(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine

Cat. No.: B13332407
M. Wt: 210.36 g/mol
InChI Key: HPYDKFSJZGFPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine typically involves the reaction of cyclopropylmethylamine with 3-(2-methylpiperidin-1-yl)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine is unique due to the presence of both a cyclopropylmethyl group and a 2-methylpiperidin-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-(2-methylpiperidin-1-yl)propan-1-amine

InChI

InChI=1S/C13H26N2/c1-12-5-2-3-9-15(12)10-4-8-14-11-13-6-7-13/h12-14H,2-11H2,1H3

InChI Key

HPYDKFSJZGFPJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCNCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.